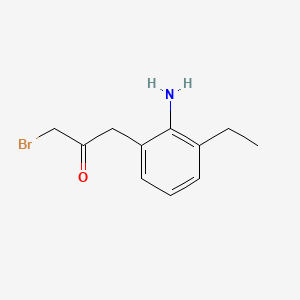
1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and an ethyl group attached to a phenyl ring
准备方法
The synthesis of 1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-3-ethylphenyl)propan-2-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反应分析
1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of 1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar compounds to 1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one include:
1-(2-Amino-3-methylphenyl)-3-bromopropan-2-one: Differing by a methyl group instead of an ethyl group, this compound exhibits slightly different reactivity and biological activity.
1-(2-Amino-3-ethylphenyl)-3-chloropropan-2-one: With a chlorine atom instead of bromine, this compound has different chemical properties and reactivity due to the nature of the halogen atom.
生物活性
1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound, characterized by an amino group, a bromine atom, and a propanone moiety, has a molecular formula of C11H14BrNO and a molecular weight of 256.14 g/mol. This article explores the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound facilitates various interactions with biological targets. Its amino group enhances hydrogen bonding capabilities, which may improve binding affinity to specific receptors or enzymes. The presence of the bromine atom contributes to its reactivity, making it a versatile intermediate in organic synthesis and medicinal applications.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C11H14BrNO |
| Molecular Weight | 256.14 g/mol |
| Functional Groups | Amino group, Bromine atom, Propanone moiety |
Therapeutic Potential
Preliminary studies have indicated that this compound may exhibit various therapeutic properties. Research suggests that it interacts with multiple biological targets, potentially influencing significant biochemical pathways. The compound's reactivity allows for diverse applications in drug development.
The mechanism of action for this compound is believed to involve:
- Receptor Binding : The amino group may enhance binding to specific receptors.
- Enzymatic Interactions : Potential inhibition or modulation of enzyme activities.
- Cellular Pathway Influence : Impact on signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Studies : Research has shown that derivatives similar to this compound can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .
- Dopamine Transporter Inhibition : Some studies have explored compounds with structural similarities that inhibit dopamine transporter (DAT), indicating possible applications in treating psychostimulant abuse disorders .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at various positions on the phenyl ring can significantly affect biological activity, underscoring the importance of structural optimization in drug design .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and characteristics of compounds related to this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(2-Amino-5-ethylphenyl)-3-bromopropan-2-one | Contains an amino group and a bromine atom | Different ethyl positioning affects reactivity |
| 1-(2-Amino-5-chlorophenyl)-3-bromopropan-2-one | Contains chlorine instead of bromine | Different reactivity profile due to chlorine |
| 1-(2-Amino-5-iophenyl)-3-bromopropan-2-one | Contains iodine instead of bromine | Potential for different chemical behavior |
属性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC 名称 |
1-(2-amino-3-ethylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO/c1-2-8-4-3-5-9(11(8)13)6-10(14)7-12/h3-5H,2,6-7,13H2,1H3 |
InChI 键 |
CQIBKDTWYJVNMD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC(=O)CBr)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















